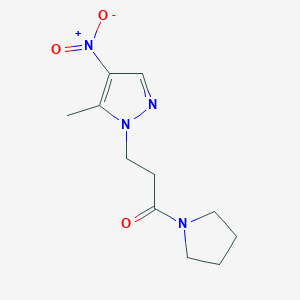
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Alkylation: The nitrated pyrazole can be alkylated with a suitable alkyl halide in the presence of a base to introduce the propanone moiety.
Pyrrolidine substitution: The final step involves the substitution of the propanone moiety with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the propanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE
- 3-(5-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE
- 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-MORPHOLINYL)-1-PROPANONE
Uniqueness
The presence of both the nitro group and the pyrrolidine moiety in 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C11H16N4O3/c1-9-10(15(17)18)8-12-14(9)7-4-11(16)13-5-2-3-6-13/h8H,2-7H2,1H3 |
InChI Key |
BGYNRVLVUYWLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)N2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,6-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B14921044.png)
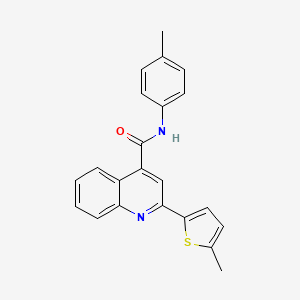
![N-(2-methoxyphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14921055.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921060.png)
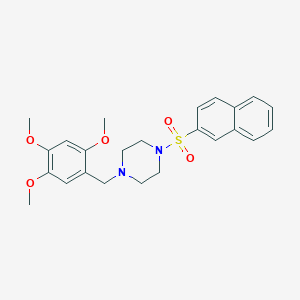
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B14921072.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14921094.png)
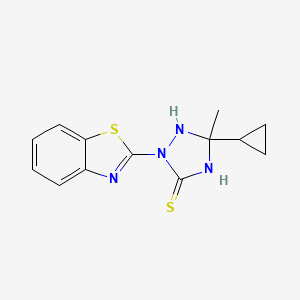
![N-(2-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921107.png)
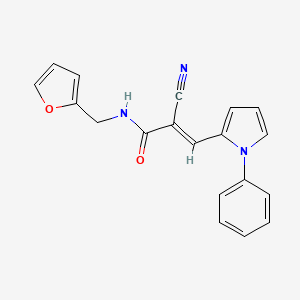
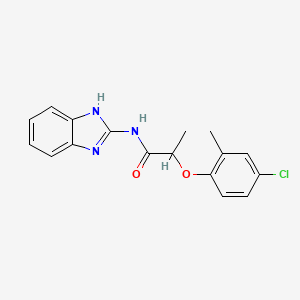
methanone](/img/structure/B14921117.png)
